molecular formula C6H11NO B175744 1-Methylpyrrolidine-2-carbaldehyde CAS No. 13493-88-4

1-Methylpyrrolidine-2-carbaldehyde

Cat. No. B175744
CAS RN: 13493-88-4
M. Wt: 113.16 g/mol
InChI Key: YKEKIXBCQILKAU-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carbaldehyde, also known as ®-1-methylpyrrolidine-2-carbaldehyde, is an organic compound with the molecular formula C6H11NO . It is a derivative of pyrrolidine, which is a cyclic secondary amine .


Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted at the N1-position with a methyl group . The exact structure is not available in the retrieved sources.

Scientific Research Applications

Supramolecular Chains of High Nuclearity

  • Magnetic Behavior : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand, has been used in coordination with paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's utility in magnetic applications (Giannopoulos et al., 2014).

Chemical Synthesis

  • Synthetic Efficiency : In a modified Vilsmeier–Haack reaction, 1-vinylpyrrole-2-carbaldehydes have been synthesized efficiently from their vinyl derivatives, illustrating the compound's role in facilitating chemical reactions (Mikhaleva et al., 2006).

Brain Transport Mechanisms

  • Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime can efficiently cross the blood-brain barrier. This showcases the potential for drug delivery applications, particularly for transporting organic ions across the brain barrier (Bodor et al., 1978).

Catalysis in Oxidation Reactions

  • Catalytic Properties : N-Methylpyrrolidin-2-one hydrotribromide, a derivative, has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, highlighting its efficiency in chemical transformations (Joseph et al., 2007).

Molecular Structure Analysis

  • Structural Studies : Investigations into the conformers of compounds like Methyl pyrrole-2-carboxylate and N-methylpyrrole-2-carbaldehyde have provided insights into their molecular structures and stability, which is crucial for understanding their reactivity and applications (Dubis & Grabowski, 2003).

Safety And Hazards

1-Methylpyrrolidine-2-carbaldehyde is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

The pyrrolidine ring, a key component of 1-Methylpyrrolidine-2-carbaldehyde, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in its potential use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-methylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKIXBCQILKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567674
Record name 1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine-2-carbaldehyde

CAS RN

13493-88-4
Record name 1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Li, C Yang, H Wan, G Zhang, J Feng, L Zhang… - European Journal of …, 2017 - Elsevier
… and concentrated under reduced pressure, and the resulting residue was purified by alkaline alumina column chromatography to obtain (2R)-1-methylpyrrolidine-2-carbaldehyde 12c (…
Number of citations: 164 www.sciencedirect.com
AJ Wommack, JS Kingsbury - The Journal of Organic Chemistry, 2013 - ACS Publications
… and handling of aliphatic diazoalkanes involving a 2 h addition of triisopropylsilylhydrazine (0.489 g, 2.59 mmol, 1.5 equiv) to a 0 C solution of (S)-1-methylpyrrolidine-2-carbaldehyde (…
Number of citations: 37 pubs.acs.org
MAS Abourehab, AM Alqahtani, BGM Youssif… - Molecules, 2021 - mdpi.com
… The (2R)-1-methylpyrrolidine-2-carbaldehyde 88 was prepared from the reaction of 87 and oxalyl chloride. The acylation of the amino group in 89 with diethyl phosphonoacetic acid …
Number of citations: 66 www.mdpi.com
AJ Wommack - 2011 - search.proquest.com
Chapter 1. The reaction of diazomethane with simple aldehydes to deliver methyl ketones has a long studied history in the art of organic synthesis. Formyl electrophiles have also been …
Number of citations: 2 search.proquest.com

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